molecular formula C13H17N3O B4881812 N-(1-butyl-1H-benzimidazol-2-yl)acetamide

N-(1-butyl-1H-benzimidazol-2-yl)acetamide

Cat. No. B4881812
M. Wt: 231.29 g/mol
InChI Key: UYHOQQAQYSCCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-1H-benzimidazol-2-yl)acetamide, also known as BBA or Benzamidine-Butyl-Amide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and chemistry.

Mechanism of Action

The mechanism of action of N-(1-butyl-1H-benzimidazol-2-yl)acetamide varies depending on its application. In the case of its potential use as an anti-cancer agent, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
In the case of its potential use in the treatment of Alzheimer's disease, N-(1-butyl-1H-benzimidazol-2-yl)acetamide inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-butyl-1H-benzimidazol-2-yl)acetamide vary depending on its application. In the case of its potential use as an anti-cancer agent, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
In the case of its potential use in the treatment of Alzheimer's disease, N-(1-butyl-1H-benzimidazol-2-yl)acetamide has been shown to improve cognitive function in animal models of the disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-butyl-1H-benzimidazol-2-yl)acetamide in lab experiments is its relatively low toxicity. It has been shown to have low toxicity in animal studies, making it a safer alternative to other chemicals that may be more toxic.
One limitation of using N-(1-butyl-1H-benzimidazol-2-yl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-butyl-1H-benzimidazol-2-yl)acetamide. One potential direction is to investigate its potential use in the treatment of other diseases, such as Parkinson's disease or Huntington's disease. Another potential direction is to investigate its potential use as a catalyst in other chemical reactions. Additionally, further studies could be conducted to optimize the synthesis method of N-(1-butyl-1H-benzimidazol-2-yl)acetamide to improve its yield and purity.

Scientific Research Applications

N-(1-butyl-1H-benzimidazol-2-yl)acetamide has been extensively studied for its potential applications in various scientific fields. In the field of medicine, it has been investigated as a potential anti-cancer agent, as it has been shown to inhibit the proliferation of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In the field of biotechnology, N-(1-butyl-1H-benzimidazol-2-yl)acetamide has been investigated for its potential use as a ligand in affinity chromatography. It has been shown to bind to proteins such as trypsin and thrombin, making it a useful tool in protein purification.
In the field of chemistry, N-(1-butyl-1H-benzimidazol-2-yl)acetamide has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to catalyze the Michael addition reaction and the Knoevenagel condensation reaction, among others.

properties

IUPAC Name

N-(1-butylbenzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-4-9-16-12-8-6-5-7-11(12)15-13(16)14-10(2)17/h5-8H,3-4,9H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHOQQAQYSCCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-1H-benzimidazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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